molecular formula C23H23N3O4 B11364516 3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11364516
M. Wt: 405.4 g/mol
InChI Key: BJHLUPXEJXUBFZ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down The IUPAC name reveals its structure: it’s a benzofuran derivative with an oxadiazole ring and an amide functional group

    Benzofuran: A bicyclic aromatic compound containing a benzene ring fused to a furan ring.

    Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

    Amide: The carboxamide group (-CONH₂) attached to the benzofuran.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-12(2)28-17-8-6-16(7-9-17)20-22(26-30-25-20)24-23(27)21-15(5)19-14(4)10-13(3)11-18(19)29-21/h6-12H,1-5H3,(H,24,26,27)

InChI Key

BJHLUPXEJXUBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is as follows:

  • Formation of the Oxadiazole Ring
    • Start with a suitable precursor (e.g., 4-(propan-2-yloxy)benzohydrazide).
    • Cyclize the precursor by reacting it with a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring.
  • Introduction of the Benzofuran Moiety
    • React the oxadiazole intermediate with 1,2,5-trimethylbenzofuran under appropriate conditions (e.g., Lewis acid catalysis) to attach the benzofuran fragment.
  • Amidation
    • Finally, amidate the resulting compound by reacting it with an appropriate carboxylic acid (e.g., 2-carboxybenzoyl chloride).

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the benzofuran or oxadiazole rings.

    Reduction: Reduction of the carbonyl group in the amide can yield different products.

    Substitution: Substituents on the benzofuran or oxadiazole rings can be replaced.

    Common Reagents: Examples include strong acids, bases, and reducing agents.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).

    Materials Science: Explore its use in organic electronics or as a building block for functional materials.

    Biological Studies: Assess its impact on cellular pathways or receptors.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
  • It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or gene expression.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features (e.g., specific substitution pattern, hybrid ring system).

    Similar Compounds: Explore related benzofuran derivatives or oxadiazoles.

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